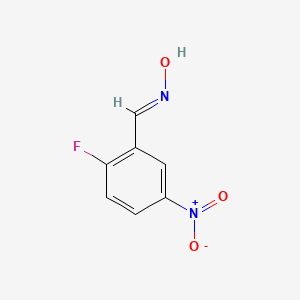

2-Fluoro-5-nitrobenzaldehyde oxime

Description

Significance of Fluorinated and Nitroaromatic Scaffolds in Synthetic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These attributes have made fluorinated compounds ubiquitous in pharmaceuticals and agrochemicals.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups on an aromatic ring, are also of immense importance in synthetic chemistry. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. sci-hub.se Furthermore, the nitro group is a key functional group in many energetic materials and can be readily reduced to an amino group, providing a gateway to a vast number of further chemical transformations. sci-hub.se Nitroaromatic compounds are also found in numerous approved drugs, where their bioreduction can lead to therapeutic effects.

Role of Oximes as Versatile Intermediates and Functional Groups

Oximes are valued in organic synthesis for their dual nature as both a protecting group for aldehydes and ketones and as a versatile functional group for constructing more complex molecular architectures. chemicalbook.com The oxime functionality can be introduced through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). niscpr.res.in

The C=N-OH group of an oxime can undergo a variety of transformations. For instance, the Beckmann rearrangement converts oximes into amides, a fundamental reaction in organic synthesis. chemicalbook.com Dehydration of aldoximes provides a direct route to nitriles. chemicalbook.com Moreover, oximes can participate in cycloaddition reactions and can be reduced to form primary amines. This chemical versatility makes oximes indispensable tools for the synthetic chemist.

Overview of Research Trajectories for 2-Fluoro-5-nitrobenzaldehyde (B1301997) Oxime

While its precursor, 2-fluoro-5-nitrobenzaldehyde, is a commercially available and utilized intermediate in the synthesis of various organic molecules, dedicated research on 2-fluoro-5-nitrobenzaldehyde oxime itself is limited. chemimpex.commdpi.com The compound is known and cataloged with CAS number 1309606-41-4, indicating its synthesis and isolation. alfa-chemistry.com

The research trajectory for this compound can be inferred from the reactivity of its constituent parts. The presence of the fluorine atom and the nitro group on the benzaldehyde (B42025) scaffold suggests its potential as a precursor for pharmacologically active compounds. For instance, related (E)-2-nitrobenzaldehyde O-methyl oximes have been used in palladium-catalyzed reactions with alcohols and amines to synthesize 2-arylquinazolines, a class of compounds with significant biological activity. sci-hub.se This suggests a potential avenue of research for this compound would be its use in similar transition metal-catalyzed cross-coupling reactions to generate novel heterocyclic scaffolds.

Furthermore, the general reactivity of oximes opens up possibilities for its conversion into the corresponding nitrile (2-fluoro-5-nitrobenzonitrile) or amide (2-fluoro-5-nitrobenzamide) via dehydration or Beckmann rearrangement, respectively. These products could then serve as intermediates for further synthetic elaborations. The exploration of its coordination chemistry with various metal ions could also be a fruitful area of investigation, given the chelating potential of the oxime group.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely published. However, the properties of its parent aldehyde are well-documented and provide a basis for understanding the physicochemical characteristics of the oxime derivative.

Table 1: Physicochemical Properties of 2-Fluoro-5-nitrobenzaldehyde

| Property | Value |

| CAS Number | 27996-87-8 |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| Appearance | Beige, Light brown solid |

| Melting Point | 57-60 °C |

| Boiling Point | Not available |

| Solubility | No data available |

This data is for the precursor aldehyde and is sourced from various chemical suppliers and databases. fishersci.comnih.gov

Synthesis

The synthesis of this compound would typically proceed via the reaction of 2-fluoro-5-nitrobenzaldehyde with hydroxylamine or one of its salts. A general procedure for the synthesis of a benzaldehyde oxime is presented below.

Table 2: General Synthesis of a Benzaldehyde Oxime

| Step | Reagent/Condition | Purpose |

| 1 | Dissolve the benzaldehyde derivative in a suitable solvent (e.g., ethanol, water). | To create a reaction medium. |

| 2 | Add hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine). | The base neutralizes the HCl, liberating free hydroxylamine to react with the aldehyde. |

| 3 | Stir the reaction mixture at room temperature or with gentle heating. | To facilitate the condensation reaction between the aldehyde and hydroxylamine. |

| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC). | To determine when the starting material has been consumed. |

| 5 | Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). | To isolate the oxime product from the aqueous phase. |

| 6 | Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to yield the crude oxime. | To purify the product by removing residual water and salts. |

| 7 | Further purification can be achieved by recrystallization or column chromatography if necessary. | To obtain the final product in high purity. |

This is a generalized procedure and the specific conditions for the synthesis of this compound may require optimization. niscpr.res.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

1309606-41-4 |

|---|---|

Molecular Formula |

C7H5FN2O3 |

Molecular Weight |

184.12 g/mol |

IUPAC Name |

N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |

InChI Key |

KLIBWMFALMLVHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |

solubility |

not available |

Origin of Product |

United States |

Utility of 2 Fluoro 5 Nitrobenzaldehyde Oxime As a Key Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups in 2-Fluoro-5-nitrobenzaldehyde (B1301997) and its oxime derivative allows for their participation in various cyclization reactions to form diverse heterocyclic systems.

Synthesis of Quinolines and Isoquinolines

Quinolines are a significant class of nitrogen-containing heterocycles. A modified Friedländer synthesis provides an effective route to substituted quinolines by utilizing 2-nitrobenzaldehydes. In this approach, the in situ reduction of the nitro group of a compound like 5-fluoro-2-nitrobenzaldehyde (B184836) to an amine, in the presence of an active methylene (B1212753) compound, initiates a domino reaction that leads to the quinoline (B57606) core. nih.gov For instance, the reaction of 5-fluoro-2-nitrobenzaldehyde with various active methylene compounds in the presence of iron in acetic acid yields the corresponding 6-fluoroquinoline (B108479) derivatives in high yields. nih.gov

Another elegant strategy involves the use of Morita–Baylis–Hillman (MBH) acetates derived from 2-fluoro-5-nitrobenzaldehyde. mdpi.com These MBH acetates react with active methylene compounds in the presence of a base to afford highly substituted quinolines. The 2-fluoro-5-nitrophenyl group acts as an efficient acceptor in the initial SNAr reaction, facilitating the subsequent ring closure. mdpi.com A cascade strategy has also been developed for the synthesis of 1,3-diazaheterocycle fused [1,2-a] quinoline derivatives, starting from 2-fluoro-5-nitrobenzaldehyde and heterocyclic ketene (B1206846) aminals, proceeding without the need for a transition metal catalyst. nih.gov

While direct synthesis of isoquinolines from 2-fluoro-5-nitrobenzaldehyde oxime is less commonly documented, the general reactivity of oximes provides plausible pathways. For example, the cyclization of vinylbenzaldehyde oximes is a known method for isoquinoline (B145761) synthesis. thieme-connect.de The this compound could potentially be converted to a vinyl derivative, which would then undergo electrocyclization to form the isoquinoline ring system.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Fluoro-2-nitrobenzaldehyde | Phenylsulfonylacetone, Fe, AcOH | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 80% | nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | Ethyl acrylate, DABCO; Ac₂O, DMAP | Ethyl 2-(acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate (MBH Acetate) | - | mdpi.com |

| MBH Acetate | Active Methylene Compounds, K₂CO₃, DMF | 6,8-Disubstituted quinolines | Good to Excellent | mdpi.com |

| 2-Fluoro-5-nitrobenzaldehyde | Heterocyclic ketene aminals, Piperidine, 1,4-Dioxane | 1,3-Diazaheterocycle fused [1,2-a] quinoline derivatives | up to 90% | nih.gov |

Construction of Oxazole (B20620) and Isoxazole (B147169) Derivatives

Oxazoles and isoxazoles are five-membered heterocycles with wide applications. The aldehyde functionality of 2-fluoro-5-nitrobenzaldehyde is a direct precursor for oxazole synthesis. One established method is the direct conversion of aldehydes to 2,4-disubstituted oxazoles via the oxidation of an oxazolidine (B1195125) formed from the condensation of the aldehyde with serine. researchgate.net

The oxime derivative is particularly useful for constructing the isoxazole ring. A primary method involves the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from aldoximes. rsc.org this compound can be oxidized to the corresponding nitrile oxide, which then reacts with an alkene or alkyne to yield isoxazoline (B3343090) or isoxazole derivatives, respectively. rsc.orgorganic-chemistry.org Furthermore, intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, provides an efficient route to fused isoxazole derivatives. nih.gov This methodology has been successfully applied to nitro-substituted benzaldehyde (B42025) oximes, yielding polycyclic isoxazoles in high yields. nih.gov

| Synthetic Route | Starting Material | Key Reagents | Product Type | Reference |

| In situ Nitrile Oxide Cycloaddition | This compound | Oxidant (e.g., NCS), Alkyne/Alkene | Isoxazoles/Isoxazolines | rsc.orgorganic-chemistry.org |

| Intramolecular Oxidative Cycloaddition | Alkenyl/Alkynyl-tethered 5-nitrobenzaldehyde oxime | 2-Iodobenzoic acid, m-CPBA, p-TsOH | Fused Isoxazoles | nih.gov |

| Aldehyde Condensation/Oxidation | 2-Fluoro-5-nitrobenzaldehyde | L-Serine methyl ester, BrCCl₃, DBU | 2,4-Disubstituted Oxazoles | researchgate.net |

Precursor for Benzoxazoles

Benzoxazoles are bicyclic heterocyclic compounds with significant biological activities. The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of 2-aminophenols with various carbonyl-containing compounds. A plausible synthetic pathway to a benzoxazole (B165842) derivative using this compound involves its conversion to a reactive intermediate. For example, a documented synthesis involves the reaction of 4-nitrobenzaldehyde (B150856) oxime, after chlorination to the corresponding hydroxymoyl chloride, with 2-amino-4-nitrophenol (B125904) to form a 2-(nitrophenyl)-5-nitrobenzoxazole. google.com A similar strategy could be applied using this compound and a substituted 2-aminophenol (B121084) to access fluorinated and nitrated benzoxazole structures. The reaction proceeds via condensation followed by a cyclodehydration step. tandfonline.com

Formation of Pyridines and Tetrazoles

The synthesis of pyridines can be approached through various multi-component reactions involving aldehydes. ijpsonline.com For instance, the Hantzsch pyridine (B92270) synthesis and its variations condense an aldehyde, a β-ketoester, and an ammonia (B1221849) source. 2-Fluoro-5-nitrobenzaldehyde can serve as the aldehyde component in such reactions to produce highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. Additionally, rhodium-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes offers a modern route to 3-fluoropyridines, highlighting the utility of fluorinated oximes in pyridine synthesis. ijpsonline.com

Tetrazoles are five-membered heterocycles with a high nitrogen content, often used as bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net A common and direct synthesis of 5-substituted-1H-tetrazoles involves the reaction of aldoximes with sodium azide (B81097). mdpi.com this compound can be converted to 5-(2-fluoro-5-nitrophenyl)-1H-tetrazole through this pathway, often catalyzed by a Lewis acid. mdpi.com An alternative two-step process involves the dehydration of the oxime to the corresponding nitrile, followed by a [2+3] cycloaddition with an azide source. mdpi.com

Precursor for Advanced Organic Molecules

The unique substitution pattern of 2-fluoro-5-nitrobenzaldehyde and its oxime makes them valuable starting materials for more complex molecules with specific applications in life sciences.

Preparation of Pharmaceutical and Agrochemical Intermediates

2-Fluoro-5-nitrobenzaldehyde is a recognized intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nordmann.globalguidechem.com Its utility is demonstrated in the preparation of the antibacterial drug candidate QPT-1. guidechem.com The synthesis of various biologically active compounds often leverages the reactivity of the fluoro and nitro groups for subsequent transformations and molecular assembly.

In the agrochemical sector, this aldehyde and its derivatives are used to construct complex heterocyclic systems. For example, a patent describes the synthesis of pyrimidine (B1678525) urea (B33335) compounds containing isoxazolines, which have potential use as agrochemicals. The synthesis involves the reaction of (E)-2-chloro-4-fluoro-5-nitrobenzaldehyde oxime (a related compound) with an alkene via a 1,3-dipolar cycloaddition to form the isoxazoline ring, which is a core component of the final product. google.com The presence of the fluoro and nitro groups on the phenyl ring is often crucial for the biological activity of the target molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-Fluoro-5-nitrobenzaldehyde (B1301997) oxime, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Fluoro-5-nitrobenzaldehyde oxime is anticipated to display characteristic signals corresponding to the aromatic protons, the oxime proton, and the aldehydic proton of the oxime group. The chemical shifts are influenced by the electronic effects of the fluorine and nitro substituents on the benzene (B151609) ring.

The aromatic region would typically present a complex splitting pattern due to the coupling between the three adjacent protons and the additional coupling with the fluorine atom. The proton ortho to the fluorine and meta to the nitro group is expected to appear as a doublet of doublets. Similarly, the other two aromatic protons will exhibit splitting patterns that are diagnostic of their positions relative to the substituents.

A key signal in the spectrum is that of the oxime hydroxyl proton (-NOH), which is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgrsc.org The proton of the C=N-OH group (the former aldehydic proton) would also resonate in the downfield region, typically between 8 and 9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 8.3 - 8.5 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 |

| H-4 | 8.1 - 8.3 | ddd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 |

| H-6 | 8.7 - 8.9 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 |

| CH=NOH | 8.0 - 8.2 | s | - |

| NOH | > 11.0 | s (broad) | - |

Note: Predicted values are based on analysis of similar structures and known substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbon atoms of the benzene ring will have their resonances influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

The carbon atom bonded to the fluorine (C-2) will exhibit a large coupling constant (¹JC-F), resulting in a doublet, which is a clear diagnostic feature. The carbons ortho and meta to the fluorine will show smaller couplings (²JC-F and ³JC-F). The carbon attached to the nitro group (C-5) and the carbon of the oxime group (C=NOH) are also expected to have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125.0 - 128.0 (d, JC-F ≈ 15-25 Hz) |

| C-2 | 160.0 - 164.0 (d, JC-F ≈ 250-270 Hz) |

| C-3 | 118.0 - 122.0 (d, JC-F ≈ 20-30 Hz) |

| C-4 | 128.0 - 132.0 |

| C-5 | 140.0 - 144.0 |

| C-6 | 124.0 - 127.0 |

| C=NOH | 145.0 - 150.0 |

Note: Predicted values are based on analysis of similar structures and known substituent effects. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-F bonds, as well as the vibrations of the nitro group and the benzene ring. A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is anticipated to appear in the 1620-1680 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration would likely be observed as a strong band in the 1200-1280 cm⁻¹ region.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3200 - 3500 | O-H stretch (oxime) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 1620 - 1680 | C=N stretch (oxime) |

| 1520 - 1560 | NO₂ asymmetric stretch |

| 1340 - 1380 | NO₂ symmetric stretch |

| 1200 - 1280 | C-F stretch |

| 900 - 1000 | N-O stretch (oxime) |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is typically weak in Raman, the C=N and the symmetric nitro stretch are expected to show strong signals. The aromatic ring vibrations would also be prominent. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural confirmation. For instance, the symmetric stretching of the nitro group often gives a more intense band in the Raman spectrum compared to the asymmetric stretch, which is strong in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the molecular characterization of synthesized compounds. High-resolution and chromatography-coupled mass spectrometry techniques are particularly vital for confirming the molecular formula and assessing the purity of this compound.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₅FN₂O₃. HRMS analysis, typically using electrospray ionization (ESI), provides an experimental mass measurement that can be compared against the theoretically calculated mass.

The exceptional precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In the case of this compound, the protonated molecule [M+H]⁺ is often observed. The close agreement between the measured and calculated mass, typically to within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. For instance, the calculated mass for the protonated molecule C₁₀H₇N₂O₄ [M+H]⁺ is 219.0400, and an experimental finding of 219.0399 validates the formula. nih.gov

Table 1: HRMS Data for Molecular Formula Confirmation of a Related Nitroaromatic Oxime Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₂O₄ |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 219.0400 |

| Found m/z | 219.0399 |

| Technique | ESI-positive mode |

This table presents representative HRMS data for a structurally related nitro-containing oxime derivative, illustrating the accuracy of the technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hybrid technique is highly effective for determining the purity of this compound and for monitoring its formation during synthesis.

In a typical LC-MS analysis, the reaction mixture or purified sample is injected into an HPLC system, often with a C18 column, which separates the target compound from starting materials, byproducts, and other impurities. nih.gov The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer provides mass information for the components as they elute, allowing for their identification.

LC-MS is particularly useful for monitoring the progress of the reaction between 2-Fluoro-5-nitrobenzaldehyde and hydroxylamine (B1172632). niscpr.res.ind-nb.info By taking small aliquots of the reaction mixture over time, the consumption of the starting aldehyde and the formation of the oxime product can be tracked by observing their respective molecular ion peaks. d-nb.infodiva-portal.org This allows for the optimization of reaction conditions such as temperature and reaction time to maximize yield and minimize impurity formation. whiterose.ac.uk The purity of the final product is assessed by integrating the peak area of the desired compound in the chromatogram and comparing it to the total area of all observed peaks.

Table 2: Typical Application of LC-MS in Chemical Synthesis

| Application | Description |

|---|---|

| Reaction Monitoring | Small aliquots of a reaction are analyzed over time to track the disappearance of reactants and the appearance of products, helping to determine the reaction endpoint. |

| Purity Assessment | The final product is analyzed to separate it from any residual starting materials or byproducts. The peak area percentage in the chromatogram corresponds to the purity level. |

| Impurity Identification | The mass spectrometer provides the molecular weights of minor peaks in the chromatogram, aiding in the identification of impurities formed during the reaction or workup. |

This table outlines the primary uses of LC-MS in the context of synthesizing and characterizing organic compounds like this compound.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and composition, X-ray crystallography offers an unparalleled, detailed view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a molecule like this compound, a crystal structure analysis would definitively establish:

The precise bond lengths and angles within the molecule.

The planarity of the benzene ring and the conformation of the aldehyde oxime and nitro group substituents relative to the ring.

The stereochemistry of the oxime group (E or Z configuration).

The intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate how the molecules pack together in the crystal lattice.

Although a specific crystal structure for this compound is not detailed in the search results, analysis of related compounds, such as other substituted benzaldehyde (B42025) oximes and nitroaromatic compounds, provides insight into the expected structural features. nih.govnih.govresearchgate.net For example, crystal structures of similar oximes reveal the geometry of the C=N-OH group and its hydrogen bonding patterns. researchgate.netresearchgate.net The structure of a related compound, (E)-5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime, has been established by X-ray crystallography, confirming its molecular geometry and providing a basis for comparison. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Nitrobenzaldehyde-Derived Oxime

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.0 |

| c (Å) | 8.5 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z (molecules/unit cell) | 4 |

This table provides hypothetical but representative crystallographic data based on analyses of similar organic molecules to illustrate the type of information obtained from an X-ray diffraction study.

This detailed structural information is crucial for understanding the molecule's physical properties and for rationalizing its chemical reactivity.

Emerging Research Avenues and Future Perspectives for 2 Fluoro 5 Nitrobenzaldehyde Oxime Chemistry

Development of Novel Catalytic Transformations

The oxime group is a powerful directing group in modern organic synthesis, particularly in transition metal-catalyzed C-H bond activation reactions. This capability suggests that 2-fluoro-5-nitrobenzaldehyde (B1301997) oxime could be a valuable substrate for creating complex, functionalized aromatic compounds.

Future research is likely to focus on palladium-catalyzed C-H activation, where the oxime's nitrogen and oxygen atoms can chelate to the metal center, directing the functionalization to specific positions. researchgate.netresearchgate.net For instance, the β-arylation of oxime ethers using palladium catalysts and diaryliodonium salts is an efficient method for forming new carbon-carbon bonds at otherwise inert C(sp³)–H sites. researchgate.net While this is typically applied to aliphatic oximes, the principles could be adapted for transformations on or directed by the 2-fluoro-5-nitrobenzaldehyde oxime core.

Furthermore, the fluorine atom is susceptible to nucleophilic aromatic substitution. This reactivity could be exploited in catalytic systems. Research on related compounds like 2-fluoro-5-nitrophenyldiazonium has shown that the fluorine atom can be displaced by nucleophiles under mild, base-free conditions, with the resulting product undergoing further palladium-catalyzed cross-coupling reactions. nih.gov This dual reactivity—C-H activation directed by the oxime and substitution at the fluorine-bearing carbon—could lead to a new class of multi-functionalized molecules.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Catalyst System (Example) | Potential Product Class | Rationale |

| Directed C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Arylated benzaldehyde (B42025) derivatives | The oxime acts as a directing group to functionalize C-H bonds. researchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated or transition metal-catalyzed | Ether or amine-linked derivatives | The electron-withdrawing nitro group activates the fluorine atom for substitution. nih.gov |

| Reductive Cyclization | Various (e.g., Pd, Pt, Fe) | Fused heterocyclic systems | Reduction of the nitro group followed by intramolecular cyclization with the oxime moiety. |

Exploration of Unconventional Reaction Pathways

Beyond traditional catalysis, the electronic properties of this compound make it a candidate for unconventional reaction pathways, particularly those initiated by light.

Photochemical reactions involving nitrobenzyl compounds are well-established, and recent research has extended this to o-nitrobenzyl oxime ethers. chemrxiv.org Irradiation with light can induce N-O bond cleavage in these molecules, leading to intramolecular cyclization to form phenanthridine (B189435) derivatives. chemrxiv.org The presence of the o-nitro group in relation to the oxime in a potential derivative of this compound suggests it could be a precursor for similar photo-induced cyclizations, providing a metal-free method to construct complex heterocyclic scaffolds under aqueous conditions. chemrxiv.org

Another emerging area is the use of oxime ligation, a form of "click chemistry," for bioconjugation and labeling. researchgate.net The reaction between an aldehyde or ketone and an aminooxy-functionalized molecule to form a stable oxime bond is highly efficient and biocompatible. researchgate.net The this compound itself could be modified, or its parent aldehyde could be used in such ligations, for example, in the synthesis of radiolabeled peptides for Positron Emission Tomography (PET) imaging. researchgate.net

Application in Supramolecular Chemistry and Materials Science

The oxime group is a robust hydrogen-bond donor and acceptor, making it an excellent functional group for directing the self-assembly of molecules in the solid state. Structural studies of other heteroaryl oximes have shown that the N-H···O hydrogen bonds are a primary interaction, linking molecules into predictable chains and networks. researchgate.net The specific geometry and electronic nature of this compound could be harnessed to design novel crystalline materials with specific topologies and properties.

In materials science, benzaldehyde derivatives containing heteroatoms are known to be effective corrosion inhibitors for metals in acidic environments. mdpi.com The mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. The presence of nitrogen, oxygen, and fluorine atoms, along with the π-system of the benzene (B151609) ring in this compound, makes it a strong candidate for investigation as a novel corrosion inhibitor. mdpi.com

The application of oxime chemistry in creating biomaterials is also a significant future direction. The ability to form stable oxime linkages under physiological conditions is valuable for hydrogel formation, surface modification, and attaching molecules to proteins or peptides. researchgate.net

Advanced Computational Design of Reactivity Profiles

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, methods like Density Functional Theory (DFT) can be employed to design its reactivity profile.

Researchers can computationally model the proposed catalytic transformations from section 7.1. By calculating the energies of intermediates and transition states, the most favorable reaction pathways for C-H activation or nucleophilic substitution can be identified. ub.edu This can help in selecting the optimal catalyst, ligands, and reaction conditions before extensive laboratory work is undertaken.

Similarly, the unconventional photochemical reactions discussed in section 7.2 can be modeled. Computational analysis can predict the excited-state dynamics of the molecule upon light absorption, clarifying the mechanism of N-O bond cleavage and subsequent cyclization. chemrxiv.org For materials applications, computational models can predict the strength of intermolecular interactions, such as hydrogen bonding, aiding in the design of self-assembling supramolecular structures. researchgate.net The interaction energy between the molecule and a metal surface could also be calculated to estimate its potential as a corrosion inhibitor. mdpi.com

Table 2: Key Parameters for Computational Investigation

| Research Area | Computational Method (Example) | Parameter to Investigate | Predicted Outcome/Insight |

| Catalytic Reactivity | Density Functional Theory (DFT) | Transition state energies, reaction barriers | Feasibility and selectivity of C-H activation pathways. ub.edu |

| Photochemistry | Time-Dependent DFT (TD-DFT) | Excited state energies, potential energy surfaces | Mechanism of photo-induced cyclization. |

| Supramolecular Assembly | Molecular Dynamics (MD), DFT | Intermolecular interaction energies, hydrogen bond geometries | Prediction of stable crystal packing and self-assembly. |

| Materials Science | DFT, Quantum Mechanics/Molecular Mechanics (QM/MM) | Adsorption energy on metal surfaces | Efficacy as a corrosion inhibitor. mdpi.com |

Q & A

Q. Advanced

- Fluorine : Enhances electronegativity, improving membrane permeability and metabolic stability. In enzymatic assays, fluorine’s inductive effect modulates binding affinity to targets (e.g., kinases or oxidoreductases).

- Nitro Group : Serves as a prodrug motif, reducible to amine (-NH) in vivo for targeted cytotoxicity. Studies on analogous compounds (e.g., 4-(Isopropyl)benzaldehyde oxime) show antimicrobial activity (MIC = 8–32 µg/mL against E. coli) linked to nitro-mediated ROS generation .

How should researchers address discrepancies in reported yields for the synthesis of this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Reaction Conditions : Temperature fluctuations (±5°C) or solvent purity (anhydrous vs. hydrated ethanol).

- Purification Methods : Column chromatography vs. recrystallization may alter yield.

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity. Reproduce protocols with controlled variables and report detailed metadata (e.g., humidity, stirring rate) .

What are the critical safety considerations when handling this compound in laboratory environments?

Q. Safety Protocols

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations (<0.1 mg/m).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store separately from reducing agents to avoid exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.